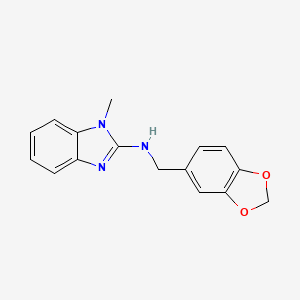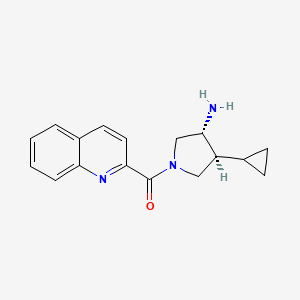![molecular formula C21H20FN3O2 B5684286 3-(3-fluorophenyl)-4-[(4-hydroxy-6-methylquinolin-2-yl)methyl]piperazin-2-one](/img/structure/B5684286.png)
3-(3-fluorophenyl)-4-[(4-hydroxy-6-methylquinolin-2-yl)methyl]piperazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-fluorophenyl)-4-[(4-hydroxy-6-methylquinolin-2-yl)methyl]piperazin-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is also known by its chemical name, FQ-1.
Wirkmechanismus
The mechanism of action of FQ-1 is not fully understood. However, it is believed to exert its pharmacological effects by interacting with specific cellular targets, such as enzymes and receptors. FQ-1 has been shown to inhibit the growth of cancer cells by inducing apoptosis, which is a process of programmed cell death.
Biochemical and physiological effects:
FQ-1 has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to inhibit the activity of specific enzymes, such as topoisomerase II and acetylcholinesterase. FQ-1 has also been shown to modulate the activity of specific receptors, such as the adenosine A2A receptor. Additionally, FQ-1 has been shown to reduce inflammation and oxidative stress in various animal models.
Vorteile Und Einschränkungen Für Laborexperimente
FQ-1 has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and it exhibits significant pharmacological activity at low concentrations. However, FQ-1 also has some limitations. It is relatively unstable and can degrade over time, which can affect its activity. Additionally, FQ-1 can be toxic at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on FQ-1. One area of interest is the development of FQ-1-based therapeutics for the treatment of cancer and other diseases. Another area of interest is the investigation of the molecular targets of FQ-1 and the elucidation of its mechanism of action. Additionally, there is potential for the development of new synthetic methods for FQ-1 that are more efficient and cost-effective. Overall, FQ-1 is a promising compound with significant potential for use in medicinal chemistry and other fields of research.
Synthesemethoden
The synthesis of FQ-1 involves a series of chemical reactions that require specific reagents and conditions. The most commonly used method for synthesizing FQ-1 involves the reaction of 3-fluorobenzaldehyde with 4-hydroxy-6-methylquinoline in the presence of a base, followed by the reaction of the resulting intermediate with piperazine. The final product is obtained by purification and isolation.
Wissenschaftliche Forschungsanwendungen
FQ-1 has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit significant anti-tumor, anti-inflammatory, and anti-microbial activities. FQ-1 has also been investigated for its potential use as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and bacterial infections.
Eigenschaften
IUPAC Name |
2-[[2-(3-fluorophenyl)-3-oxopiperazin-1-yl]methyl]-6-methyl-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O2/c1-13-5-6-18-17(9-13)19(26)11-16(24-18)12-25-8-7-23-21(27)20(25)14-3-2-4-15(22)10-14/h2-6,9-11,20H,7-8,12H2,1H3,(H,23,27)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRASLOKCTMOBDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=CC2=O)CN3CCNC(=O)C3C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-cyclopentyl-N-({5-[(methylamino)carbonyl]-2-furyl}methyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5684204.png)
![5-tert-butyl-N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-N-methyl-1,3,4-oxadiazol-2-amine](/img/structure/B5684206.png)
![2-acetyl-8-(1,3-thiazol-4-ylmethyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5684209.png)


![7-cyclopentyl-2-[(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5684224.png)
![2-(2-methoxyethyl)-9-[(3-methoxyphenyl)acetyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5684226.png)
![(3R*,4R*)-N-(cyclohexylmethyl)-3-(hydroxymethyl)-4-[(4-methyl-1-piperazinyl)methyl]-1-pyrrolidinecarboxamide](/img/structure/B5684233.png)
![1-tert-butyl-3-[2-(methylthio)ethyl]-5-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-1,2,4-triazole](/img/structure/B5684237.png)
![9-[(2-ethylpyrimidin-5-yl)carbonyl]-2-[2-(1H-imidazol-4-yl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5684240.png)
![N-[(8-methoxy-5-quinolinyl)methyl]-N,1,3-trimethyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxamide](/img/structure/B5684243.png)
![5-[3-(1H-pyrazol-1-ylmethyl)phenyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole](/img/structure/B5684255.png)
![N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-(2,6,6-trimethyl-4-oxo-1-propyl-4,5,6,7-tetrahydro-1H-indol-3-yl)acetamide](/img/structure/B5684265.png)
![6-oxo-6H-benzo[c]chromen-3-yl 3-phenylacrylate](/img/structure/B5684275.png)